Arsinous bromide, diethyl-
Description
Contextualization within the Evolution of Organoarsenic Chemical Science
The journey of organoarsenic chemistry has been a long and impactful one, with roots stretching back over two centuries. rsc.orgusa-journals.com One of the earliest forays into this field was the synthesis of the foul-smelling cacodyl (B8556844) (tetramethyldiarsine) in 1760, often considered the first synthetic organometallic compound. rsc.orgwikipedia.org This early work laid the groundwork for future discoveries that would have profound effects on various scientific disciplines. rsc.org
A pivotal moment in the history of organoarsenic chemistry was the development of Salvarsan by Paul Ehrlich, a discovery that earned him a Nobel Prize and introduced one of the first effective pharmaceuticals for treating syphilis. rsc.orgwikipedia.org This "magic bullet" approach highlighted the potential of organoarsenic compounds in medicine, a field where they were also explored as antibiotics. rsc.orgwikipedia.org Beyond medicine, these compounds found applications as insecticides, herbicides, and fungicides, though concerns about their environmental and health impacts have led to a decline in these uses. usa-journals.comwikipedia.org
The field has also contributed significantly to theoretical chemistry, offering insights into concepts like valency and aromaticity. rsc.org Arsenic's ability to form stable bonds with carbon in both +III and +V oxidation states has given rise to a vast array of compounds with diverse structures and reactivities. rsc.orgusa-journals.com The synthesis of these compounds often involves the use of arsenic halides as precursors, demonstrating the foundational role of compounds like diethylarsinous bromide in the continued exploration of this chemical space. wikipedia.org
Diethylarsinous Bromide as a Fundamental Organoarsenic(III) Halide
Diethylarsinous bromide, with the chemical formula (C₂H₅)₂AsBr, is classified as an organoarsenic(III) halide. ontosight.ai In this trivalent state, the arsenic atom is bonded to two ethyl groups and one bromine atom. ontosight.ai This structure makes it a versatile intermediate in the synthesis of other organoarsenic compounds. ontosight.ai
Arsenic(III) halides are crucial starting materials for creating monodentate arsenic ligands, which are valuable in coordination chemistry. acs.orgnih.gov The synthesis of these ligands often involves the reaction of an arsenic(III) halide with organometallic reagents. acs.org Specifically, arsenic(III) bromide (AsBr₃) is noted as an excellent precursor for this purpose due to its good solubility in aprotic solvents, which facilitates efficient reactions. acs.orgacs.org The synthesis of diethylarsinous bromide itself typically involves the reaction of diethylarsine with a brominating agent. ontosight.ai
The properties of diethylarsinous bromide, such as its liquid state and solubility in organic solvents, are characteristic of many smaller organoarsenic halides and contribute to its utility in various chemical reactions. ontosight.ai
Table 1: Physicochemical Properties of Diethylarsinous Bromide
| Property | Value |
|---|---|
| Chemical Formula | C₄H₁₀AsBr nih.gov |
| Molecular Weight | 212.95 g/mol nih.gov |
| Appearance | Colorless, oily liquid ontosight.ai |
| Odor | Distinctive ontosight.ai |
| Solubility | Soluble in organic solvents like ethanol (B145695) and chloroform; limited solubility in water. ontosight.ai |
Overview of Academic Research Trajectories for Diethylarsinous Bromide
Academic research involving diethylarsinous bromide and related organoarsenic(III) halides has primarily focused on their synthetic applications and their role in the development of new materials and catalysts. These compounds serve as building blocks for more complex molecules with specific functionalities. researchgate.net
One significant area of research is the use of organoarsenic compounds as ligands in transition-metal catalysis. acs.org Arsenic ligands can offer unique electronic and steric properties compared to their more common phosphorus counterparts, sometimes leading to enhanced reactivity or selectivity in catalytic processes. acs.orgnih.gov For instance, triphenylarsine (B46628), a related organoarsenic compound, has been shown to accelerate Stille cross-coupling reactions and has been used in copper-free Sonogashira cross-coupling reactions. acs.org The development of new monodentate arsenic ligands from arsenic(III) halides is an active area of investigation aimed at expanding the toolkit for catalyst design. acs.orgnih.gov
Furthermore, research has explored the incorporation of arsenic into π-conjugated polymers. researchgate.net The synthesis of polymers containing triphenylarsine units in their main chain has been achieved, and studies have shown that the arsenic atoms can extend the conjugated system, influencing the electronic and photophysical properties of the material. researchgate.net This opens up possibilities for developing new luminescent materials. researchgate.net
While the direct study of diethylarsinous bromide may be limited, its role as a representative organoarsenic(III) halide places it within these broader research trajectories focused on creating novel functional materials and catalytic systems.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Diethylarsinous bromide |
| Cacodyl (Tetramethyldiarsine) |
| Salvarsan |
| Arsenic(III) bromide |
| Triphenylarsine |
Properties
CAS No. |
3399-96-0 |
|---|---|
Molecular Formula |
C4H10AsBr |
Molecular Weight |
212.95 g/mol |
IUPAC Name |
bromo(diethyl)arsane |
InChI |
InChI=1S/C4H10AsBr/c1-3-5(6)4-2/h3-4H2,1-2H3 |
InChI Key |
XSRIWOPVDMJSMI-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](CC)Br |
Origin of Product |
United States |
Synthetic Methodologies for Diethylarsinous Bromide and Its Precursors
Direct Synthesis Routes to Diethylarsinous Bromide
The direct formation of diethylarsinous bromide can be achieved through several key methodologies, each offering distinct advantages depending on the available starting materials and desired scale of production.
Alkylation of Arsenic(III) Halides for Diethylarsinous Bromide Generation
A common and versatile approach to forming carbon-arsenic bonds is through the alkylation of arsenic(III) halides. wikipedia.org These reactions leverage the nucleophilic character of organometallic reagents to displace halide ions from the arsenic center, leading to the formation of mono-, di-, or tri-substituted organoarsenic compounds.
Grignard reagents, with the general formula R-Mg-X, are powerful nucleophiles widely employed in organic synthesis for the formation of new carbon-carbon bonds. masterorganicchemistry.combyjus.com Their utility extends to the synthesis of organometallic compounds, including those of arsenic. usa-journals.comwikipedia.org The reaction of an ethyl Grignard reagent, such as ethylmagnesium bromide (CH₃CH₂MgBr), with an arsenic(III) halide like arsenic tribromide (AsBr₃) provides a direct pathway to diethylarsinous bromide.
The synthesis proceeds by the stepwise substitution of the bromide atoms on the arsenic center with ethyl groups from the Grignard reagent. Careful control of the stoichiometry is crucial to favor the formation of the desired disubstituted product, diethylarsinous bromide ((CH₃CH₂)₂AsBr), over the mono- and tri-substituted analogues. The general reaction can be represented as follows:
2 CH₃CH₂MgBr + AsBr₃ → (CH₃CH₂)₂AsBr + 2 MgBr₂
The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which is essential for stabilizing the Grignard reagent. sigmaaldrich.comlibretexts.org The high reactivity of Grignard reagents necessitates the exclusion of water and other protic sources to prevent their decomposition. sigmaaldrich.com
| Reagent | Role | Key Considerations |
| Ethylmagnesium Bromide | Alkylating Agent | Highly reactive nucleophile; must be handled under anhydrous conditions. sigmaaldrich.com |
| Arsenic Tribromide | Arsenic Source | Electrophilic arsenic center. |
| Anhydrous Ether | Solvent | Stabilizes the Grignard reagent. libretexts.org |
This table summarizes the key reagents and their roles in the Grignard synthesis of diethylarsinous bromide.
Stepwise substitution can be controlled with hindered Grignard reagents to yield disubstituted products in good yields. thieme-connect.de
Similar to Grignard reagents, organolithium reagents (R-Li) are highly potent nucleophiles and strong bases used extensively in organic synthesis. wikipedia.orgmt.com They react with arsenic(III) halides in a comparable manner to Grignard reagents to form carbon-arsenic bonds. usa-journals.com The use of ethyllithium (B1215237) (CH₃CH₂Li) offers another viable route for the synthesis of diethylarsinous bromide from arsenic tribromide.
The reaction mechanism involves the nucleophilic attack of the carbanionic carbon of the ethyllithium on the electrophilic arsenic atom, displacing a bromide ion. masterorganicchemistry.com As with Grignard reagents, controlling the stoichiometry is key to maximizing the yield of the disubstituted product.
2 CH₃CH₂Li + AsBr₃ → (CH₃CH₂)₂AsBr + 2 LiBr
Organolithium reagents are generally more reactive than their Grignard counterparts, which can be advantageous in certain synthetic scenarios. mt.com However, this increased reactivity also demands stringent anhydrous and inert atmosphere conditions to prevent unwanted side reactions. mt.com The choice between Grignard and organolithium reagents often depends on factors such as the availability of precursors, desired reaction conditions, and the specific reactivity of the arsenic halide. usa-journals.com Bulky substituents on the organolithium reagent can facilitate the efficacy of this procedure. thieme-connect.de
| Reagent | Reactivity Comparison | Synthetic Utility |
| Grignard Reagents | Generally less reactive than organolithiums. mt.com | Widely used for alkylation of metal halides. usa-journals.com |
| Organolithium Reagents | More reactive and basic than Grignards. mt.com | Effective for C-As bond formation, especially with hindered substrates. usa-journals.comthieme-connect.de |
This table provides a comparative overview of Grignard and organolithium reagents for the synthesis of diethylarsinous bromide.
Bromination of Diethylarsine Precursors
An alternative synthetic strategy involves the direct bromination of a suitable diethylarsine precursor. ontosight.ai This method is contingent on the availability of the corresponding arsine, in this case, diethylarsine ((CH₃CH₂)₂AsH). The reaction proceeds by the oxidative addition of bromine across the As-H bond.
(CH₃CH₂)₂AsH + Br₂ → (CH₃CH₂)₂AsBr + HBr
This reaction is typically straightforward and can be carried out using elemental bromine or other brominating agents. The synthesis of the diethylarsine precursor itself can be achieved through the reduction of a corresponding diethylarsenic(III) or (V) compound. wikipedia.org For instance, the reduction of a diethylarsinous halide or a diethylarsinic acid could yield the desired diethylarsine.
Reactions Involving Methyl Halides and Elemental Arsenic (Analogous Studies)
While not a direct synthesis of diethylarsinous bromide, the "direct process" involving the reaction of methyl halides with elemental arsenic provides a valuable analogy for the formation of dialkylarsenic halides. wikipedia.org In this process, methyl bromide reacts with elemental arsenic at elevated temperatures in the presence of a copper catalyst to produce a mixture of dimethylarsinous bromide and methylarsinous dibromide. wikipedia.org
2 As + 3 CH₃Br → (CH₃)₂AsBr + CH₃AsBr₂
This reaction, typically conducted around 360 °C, demonstrates the feasibility of forming carbon-arsenic bonds directly from elemental arsenic. wikipedia.org While less controlled than methods employing organometallic reagents, it represents an industrially significant approach to organoarsenic compounds. wikipedia.org Extrapolating this to the ethyl analogue suggests that a similar reaction with ethyl bromide could potentially yield diethylarsinous bromide, although the specific conditions and product distribution would require experimental determination.
Advanced Synthetic Strategies for Functional Organoarsenic Compounds Applicable to Diethylarsinous Bromide
Beyond the classical methods, advanced synthetic strategies are continuously being developed for the preparation of functionalized organoarsenic compounds. While not all may be directly applied to the synthesis of a simple compound like diethylarsinous bromide, they offer potential for creating more complex derivatives. These methods include palladium-catalyzed cross-coupling reactions, which have been utilized with organoarsines as ligands, and the development of greener synthetic routes that minimize the use of hazardous reagents and solvents. usa-journals.comroyalsocietypublishing.org For instance, photocatalysis and magnetic field-assisted synthesis are emerging techniques in green chemistry that could potentially be adapted for organoarsenic synthesis. royalsocietypublishing.org Furthermore, the use of diaryliodonium salts as precursors in nucleophilic radiobromination offers a robust method for introducing bromine, which could be explored for the synthesis of bromo-radiopharmaceuticals derived from organoarsenic scaffolds. nih.gov
Nonvolatile Intermediate Transformation (NIT) Methods in Organoarsenic Synthesis
Conventional synthetic routes in organoarsenic chemistry have often been restricted due to the use of volatile and highly toxic arsenic precursors. scite.ainih.govresearchgate.net To address these safety concerns, nonvolatile intermediate transformation (NIT) methods have been developed as a safer approach to access functional organoarsenic compounds. scite.ainih.govresearchgate.netscispace.comdntb.gov.ua These methods utilize nonvolatile inorganic precursors to prepare key intermediates, such as cyclooligoarsines. scite.ainih.govresearchgate.net By circumventing the need for dangerous intermediates like phenylarsine, the NIT strategy facilitates broader exploration and safer handling in the synthesis of complex organoarsenic molecules. scite.ai
As–C Bond Formation Reactions Towards Derivatization
The formation of the arsenic-carbon (As–C) bond is a cornerstone of organoarsenic chemistry, allowing for the derivatization of arsenic halides. The most common and practical methods for creating these bonds involve the reaction of arsenic(III) halides with organometallic nucleophiles. thieme-connect.de Grignard reagents and organolithium compounds are frequently employed to alkylate arsenic trichloride (B1173362) (AsCl₃) and its derivatives. wikipedia.orgusa-journals.com
For instance, dialkylarsenic halides such as diethylarsinous bromide can be synthesized through the controlled addition of an organometallic reagent to an arsenic trihalide. The stepwise substitution of halide atoms with alkyl groups allows for the isolation of products like dimethylarsenic chloride ((CH₃)₂AsCl) and, by analogy, diethylarsinous bromide. wikipedia.org Hindered Grignard reagents have proven effective in these stepwise substitutions, yielding disubstituted products in good yields. thieme-connect.de
Table 1: Representative As-C Bond Formation Reaction
| Reactants | Reagent | Product | Key Feature |
|---|---|---|---|
| Arsenic(III) chloride (AsCl₃) | tert-butylmagnesium bromide | Di-tert-butylarsinous chloride | Stepwise substitution using a hindered Grignard reagent. thieme-connect.de |
Preparation of Arsenic(III) Halide Precursors for Organoarsenic Synthesis
Arsenic(III) halides, such as arsenic tribromide (AsBr₃) and arsenic triiodide (AsI₃), are among the most critical starting materials for the synthesis of monodentate arsenic ligands and other organoarsenic compounds. researchgate.netacs.org The optimization of synthetic methods for these precursors is crucial for advancing the field. researchgate.net These halides serve as the primary source of the arsenic atom, which is subsequently functionalized through reactions like As-C bond formation. usa-journals.comresearchgate.net
Optimized Methodologies for AsBr₃ Generation from Arsenic Trioxide
Arsenic tribromide (AsBr₃) is a key precursor that can be conveniently prepared from arsenic trioxide (As₂O₃). researchgate.net An established method involves the reaction of arsenic trioxide with sulfur and bromine. psu.edu AsBr₃ appears as a yellowish-white crystalline solid that fumes in moist air and is decomposed by water, reforming arsenic trioxide and generating hydrogen bromide. nih.gov This reactivity underscores the need for anhydrous conditions during its synthesis and subsequent use.
Table 2: Synthesis of Arsenic Tribromide
| Precursor | Reagents | Product | Reference Method |
|---|
Ligand Preparation from Arsenic(III) Halides
Arsenic(III) halides are foundational for preparing a wide variety of monodentate arsenic ligands, which are of considerable interest in coordination chemistry. researchgate.netacs.org Symmetrical triorganoarsines, such as triphenylarsine (B46628), are commonly synthesized from these precursors and function as ligands, behaving similarly to phosphine (B1218219) ligands but with different basicity. usa-journals.com The development of new synthetic strategies for arsine ligands is essential for expanding their applications in transition metal-catalyzed reactions, where they have sometimes proven to be more active or selective than their phosphine counterparts. conicet.gov.ar The reaction of AsBr₃ with appropriate nucleophiles allows for the synthesis of diverse arsines tailored for specific catalytic or coordination purposes. researchgate.net
Chemical Reactivity and Mechanistic Studies of Diethylarsinous Bromide
Fundamental Reaction Pathways of Diethylarsinous Bromide
Diethylarsinous bromide, a diorganoarsenic(III) halide, is susceptible to nucleophilic substitution at the arsenic center. The polarity of the As-Br bond, with a partial positive charge on the arsenic atom and a partial negative charge on the more electronegative bromine atom, makes the arsenic atom an electrophilic site for attack by nucleophiles. youtube.comksu.edu.sa The general scheme for such reactions involves the displacement of the bromide ion, which is a good leaving group, by a nucleophile (Nu:).
R₂As-Br + Nu⁻ → R₂As-Nu + Br⁻
The reactivity in these substitutions is influenced by several factors, including the nature of the nucleophile, the solvent, and the steric and electronic properties of the alkyl groups on the arsenic. Stronger nucleophiles will react more readily. ibchem.com
Diorganoarsenic(III) derivatives, such as diethylarsinous bromide, can be synthesized through the controlled addition of organometallic reagents to arsenic(III) halides. thieme-connect.de For instance, the stepwise substitution of arsenic(III) halides with Grignard reagents can yield disubstituted products. thieme-connect.de
A common reaction is the formation of tertiary arsines through the reaction of a diorganoarsinous halide with an organometallic reagent, such as a Grignard reagent or an organolithium compound. This proceeds via a nucleophilic attack of the carbanionic part of the organometallic reagent on the arsenic atom.
(C₂H₅)₂As-Br + R-MgX → (C₂H₅)₂As-R + MgXBr (C₂H₅)₂As-Br + R-Li → (C₂H₅)₂As-R + LiBr
Another important nucleophilic substitution is the reaction with alkoxides or water, leading to the formation of the corresponding esters of arsenious acid or arsenious acid itself.
(C₂H₅)₂As-Br + R-O⁻ → (C₂H₅)₂As-OR + Br⁻ (C₂H₅)₂As-Br + H₂O ⇌ (C₂H₅)₂As-OH + HBr
The mechanism of these reactions can be analogous to the Sₙ2 mechanism observed in carbon chemistry, involving a backside attack of the nucleophile on the arsenic atom, leading to an inversion of configuration if the arsenic center is chiral. ksu.edu.sachemguide.co.uk The reaction rate is dependent on the concentration of both the diethylarsinous bromide and the nucleophile. ibchem.com
While diethylarsinous bromide itself is not directly involved as a reagent in classical electrophilic aromatic substitution (EAS) reactions on aromatic rings, organoarsenic compounds can be synthesized via pathways that involve EAS. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com For instance, arylarsonic acids can be prepared through the Bart reaction, which involves the reaction of an aromatic diazonium salt with an arsenite. These arylarsonic acids can then be reduced to the corresponding haloarsines. thieme-connect.de
Conversely, the synthesis of aromatic derivatives of diethylarsine can be achieved through the reaction of diethylarsinous bromide with an aryl organometallic reagent, such as a Grignard or organolithium reagent, in a nucleophilic substitution reaction as described previously.
Formation and Reactivity of Arsonium (B1239301) Ylides derived from Organoarsenic Compounds
Arsonium ylides are important reactive intermediates in organic synthesis, analogous to phosphonium (B103445) ylides used in the Wittig reaction. arkat-usa.orghku.hk They are typically prepared by the deprotonation of an arsonium salt, which in turn can be synthesized from a tertiary arsine. arkat-usa.org Diethylarsinous bromide can serve as a precursor to the tertiary arsines needed for ylide formation.
First, diethylarsinous bromide is converted to a tertiary arsine, for example, by reaction with an organometallic reagent (R'-M):
(C₂H₅)₂As-Br + R'-M → (C₂H₅)₂AsR' + MBr
The resulting tertiary arsine, diethyl-R'-arsine, can then be quaternized by reaction with an alkyl halide (R''-X) to form an arsonium salt:
(C₂H₅)₂AsR' + R''-X → [(C₂H₅)₂As(R')R'']⁺X⁻
Treatment of this arsonium salt with a strong base (B:) results in the formation of an arsonium ylide:
[(C₂H₅)₂As(R')R'']⁺X⁻ + B: → (C₂H₅)₂As(R')=CHR'' + BH⁺ + X⁻ (assuming R'' has an alpha-hydrogen)
Arsonium ylides are generally more nucleophilic and reactive than their phosphonium counterparts. hku.hkresearchgate.netlookchem.com This increased reactivity is attributed to the greater contribution of the zwitterionic resonance form (R₃As⁺-C⁻) in arsonium ylides compared to phosphonium ylides. hku.hk This makes them highly effective in Wittig-type reactions with aldehydes and ketones to form alkenes. hku.hklookchem.com
The enhanced reactivity of arsonium ylides allows for olefination reactions to be carried out under milder conditions, often at low temperatures, with a broader range of carbonyl compounds, including less reactive ketones. lookchem.com
| Ylide Type | Precursor | Key Features | Reactivity |
| Arsonium Ylide | Arsonium Salt | More zwitterionic character, higher nucleophilicity. hku.hk | More reactive than phosphonium ylides, reacts with a wider range of carbonyls. hku.hklookchem.com |
| Phosphonium Ylide | Phosphonium Salt | Less zwitterionic character. | Less reactive, often requires more forcing conditions. |
Redox Chemistry and Oxidation State Transformations in Diethylarsinous Bromide Systems
The arsenic atom in diethylarsinous bromide exists in the +3 oxidation state. wikipedia.org It can undergo both oxidation and reduction, highlighting the rich redox chemistry of organoarsenic compounds. researchgate.netresearchgate.net
Oxidation:
Diethylarsinous bromide can be oxidized to the corresponding arsinic acid, where arsenic is in the +5 oxidation state. Common oxidizing agents like hydrogen peroxide or air can effect this transformation. thieme-connect.denih.govgoogle.com
(C₂H₅)₂AsBr + H₂O₂ → (C₂H₅)₂As(O)OH + HBr
The oxidation of bromide to bromine can also occur, particularly under acidic conditions in the presence of a strong oxidant. nih.govgoogle.comscielo.br The relative ease of oxidation of the arsenic center versus the bromide ligand depends on the specific reagents and reaction conditions.
Reduction:
Reduction of diethylarsinous bromide can lead to the formation of a diarsine or even elemental arsenic, depending on the reducing agent and conditions. For example, reaction with a reducing metal could potentially lead to:
2 (C₂H₅)₂AsBr + 2 Na → (C₂H₅)₂As-As(C₂H₅)₂ + 2 NaBr
The redox potential of organoarsenic compounds is a key factor in their reactivity. researchgate.net The ability of arsenic to readily transition between +3 and +5 oxidation states is fundamental to many of its chemical transformations. usgs.gov
Comparative Reactivity Studies of Diethylarsinous Bromide with Related Organopnictogen Halides
The reactivity of diethylarsinous bromide can be understood in the context of its position in Group 15 of the periodic table, the pnictogens. nih.gov The chemical properties of organopnictogen halides (R₂E-X, where E = P, As, Sb, Bi) show distinct trends as one descends the group.
Bond Polarity and Nucleophilic Substitution:
The electronegativity of the pnictogen element decreases down the group (P > As > Sb > Bi). This leads to an increase in the polarity of the E-X bond and a more electropositive character of the pnictogen center. Consequently, the susceptibility to nucleophilic attack at the pnictogen center is expected to increase down the group. However, bond strength also plays a crucial role.
Bond Strength:
The E-C and E-X bond strengths generally decrease down the group. youtube.com The weaker As-Br bond compared to the P-Br bond makes diethylarsinous bromide potentially more reactive in reactions involving the cleavage of this bond. This trend of decreasing bond strength continues down to antimony and bismuth. nih.gov
Lewis Acidity:
The Lewis acidity of the pnictogen center in R₂E-X is influenced by the nature of the pnictogen and the halide. Heavier pnictogens can exhibit enhanced Lewis acidity. acs.org
Redox Properties:
Moving down Group 15, the +3 oxidation state becomes progressively more stable relative to the +5 state (the "inert pair effect"). This trend influences the redox chemistry of the corresponding halides. While organophosphorus(III) halides are readily oxidized to the +5 state, the analogous reactions for organoantimony and organobismuth halides are less favorable. Diethylarsinous bromide occupies an intermediate position.
| Compound Type | E-X Bond Strength | Reactivity towards Nucleophiles | Stability of +5 Oxidation State |
| R₂P-X | Strongest | Generally less reactive | Most stable |
| R₂As-X | Intermediate | Intermediate reactivity | Less stable than P(V) |
| R₂Sb-X | Weaker | More reactive | Progressively less stable |
| R₂Bi-X | Weakest | Most reactive | Least stable |
These trends highlight that while analogies can be drawn, the reactivity of diethylarsinous bromide is distinct from that of its phosphorus, antimony, and bismuth congeners, a reflection of the periodic trends in electronic structure and bonding. nih.gov
Coordination Chemistry and Ligand Properties of Diethylarsinous Bromide Systems
Diethylarsinous Bromide and its Derivatives as Ligands in Transition Metal Catalysis
Transition metal catalysts are pivotal in modern organic synthesis, with palladium-based systems being particularly prominent. enscm.fr The activity and selectivity of these catalysts are heavily dependent on the nature of the ligands coordinated to the metal center. nih.gov Arsine ligands, the heavier congeners of phosphines, have been shown to be effective in a number of catalytic reactions. conicet.gov.ar They are generally less σ-donating than their phosphine (B1218219) counterparts, a property that can modulate the electronic environment of the metal center and influence the rates of key catalytic steps such as oxidative addition and reductive elimination. conicet.gov.ar
The diethylarsinous moiety, Et₂As-, can act as a soft donor ligand, forming stable complexes with soft metal centers like palladium(II). The presence of the bromide atom in diethylarsinous bromide suggests that it could serve as a precursor to various ligand types. For instance, it could potentially be used directly, with the bromide being displaced, or it could be derivatized to form other ligands, such as triethylarsine (B1607241) (by reaction with an ethylating agent) or other mixed alkyl-aryl arsines.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. While phosphine ligands dominate this field, arsine ligands have demonstrated considerable utility. conicet.gov.ar For instance, triarylarsines and more recently, specialized "arsa-Buchwald" ligands (arsenic analogs of the well-known Buchwald phosphine ligands), have been successfully employed in Suzuki-Miyaura and Heck coupling reactions. conicet.gov.arrsc.orgresearchgate.net In some cases, palladium complexes bearing arsine ligands have shown higher catalytic activity than their phosphine analogs. conicet.gov.ar
Given these precedents, it is plausible that ligands derived from diethylarsinous bromide could be effective in palladium-catalyzed cross-coupling reactions. The ethyl groups would provide a specific steric and electronic environment around the palladium center. The performance of such a ligand would be benchmarked against established phosphine and other arsine ligands. The following table presents representative data for palladium-catalyzed Suzuki-Miyaura coupling using various arsine ligands, illustrating their general effectiveness in this type of transformation.
| Aryl Halide | Boronic Acid | Arsine Ligand | Catalyst System | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Phenylboronic acid | Triphenylarsine (B46628) (AsPh₃) | Pd(OAc)₂ / K₂CO₃ | 95 | conicet.gov.ar |
| 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | Arsa-SPhos analogue | Pd(OAc)₂ / K₃PO₄ | 98 | researchgate.net |
| 2-Bromotoluene | Phenylboronic acid | Di(1-adamantyl)-n-butylphosphine (a phosphine for comparison) | Pd₂(dba)₃ / K₃PO₄ | 92 | General literature |
| 4-Chloroanisole | Phenylboronic acid | Cyclopentyl-substituted arsa-Buchwald ligand | [Pd(allyl)Cl]₂ / K₃PO₄ | 85 | rsc.org |
The electronic properties of a ligand are a critical factor in determining the efficacy of a catalyst. These properties influence the electron density at the metal center, which in turn affects the key steps of the catalytic cycle. Arsine ligands are generally considered to be poorer σ-donors compared to their analogous phosphines. This results in a more electrophilic, or less electron-rich, metal center.
A less electron-rich palladium center can have several consequences for a cross-coupling reaction:
Oxidative Addition: This step is often favored by electron-rich metal centers. Therefore, a less donating arsine ligand might slow down this step compared to a strongly donating phosphine ligand, especially with less reactive aryl chlorides.
Reductive Elimination: This product-forming step is often facilitated by a more electron-deficient metal center. Thus, an arsine ligand could potentially accelerate this step.
| Ligand | Tolman Electronic Parameter (TEP), ν(CO) cm⁻¹ (A₁ mode of Ni(CO)₃L) | General Electronic Nature |
|---|---|---|
| P(t-Bu)₃ | 2056.1 | Strongly σ-donating |
| PCy₃ | 2056.4 | Strongly σ-donating |
| PEt₃ | 2061.7 | σ-donating |
| PPh₃ | 2068.9 | σ-donating, π-accepting |
| AsPh₃ | 2071.0 | Less σ-donating than PPh₃ |
| P(OPh)₃ | 2085.3 | Weakly σ-donating, strongly π-accepting |
Note: TEP data for simple trialkylarsines are not as readily available as for phosphines. The value for AsPh₃ is included to show the general trend of arsines being less donating than analogous phosphines.
Steric and Electronic Tuning of Organoarsenic Ligands for Catalytic Systems
The ability to tune the steric and electronic properties of a ligand is fundamental to the rational design of catalysts. conicet.gov.ar For organoarsenic ligands, this is achieved by varying the substituents on the arsenic atom. In the case of a ligand derived from diethylarsinous bromide, the two ethyl groups and the bromide (or a group that replaces it) define its steric and electronic profile.
The ethyl groups are more sterically demanding than methyl groups but less so than cyclohexyl or tert-butyl groups. This intermediate steric bulk can be advantageous in preventing the formation of inactive catalyst species while still allowing substrates access to the metal center. The steric bulk of a ligand is often quantified by its cone angle. researchgate.net While specific cone angle data for diethylarsinous bromide is not available, it can be estimated to be in the range of other simple trialkylarsines and phosphines.
| Ligand | Tolman Cone Angle (θ) in degrees |
|---|---|
| PH₃ | 87 |
| PMe₃ | 118 |
| PEt₃ | 132 |
| PPh₃ | 145 |
| PCy₃ | 170 |
| P(t-Bu)₃ | 182 |
| AsPh₃ | 147 |
Note: The cone angle for AsPh₃ is very similar to PPh₃, suggesting that for analogous substituents, the steric profiles are comparable.
The combination of the moderate steric bulk of the diethylarsino group and its electronic properties makes it an interesting candidate for catalytic applications where fine-tuning of the ligand environment is required.
Structural Elucidation of Coordination Complexes Involving Diethylarsinous Bromide Derivatives (beyond basic identification)
The definitive characterization of any new ligand-metal system comes from the structural elucidation of its coordination complexes, typically through single-crystal X-ray diffraction. While no crystal structures of complexes containing diethylarsinous bromide as a ligand are prominently reported, the structures of closely related complexes provide a strong basis for prediction.
Palladium(II) complexes with monodentate arsine ligands of the type AsR₃ typically form square planar complexes with the formula trans-[PdX₂(AsR₃)₂], where X is a halide. rsc.org For example, the reaction of PdCl₂ with tri(allyl)arsine or tri(methylallyl)arsine yields complexes of this type. rsc.org It is therefore highly probable that a reaction between a palladium(II) salt and a ligand derived from diethylarsinous bromide, such as triethylarsine, would yield a similar square planar complex.
In such a complex, one would expect the Pd-As bond lengths to be in the range of 2.4-2.5 Å and the Pd-Br bond lengths to be around 2.4-2.6 Å. The geometry around the palladium center would be close to 90° for the cis angles and 180° for the trans angles, characteristic of a square planar environment. uva.es
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Pd-As Bond Length (Å) | 2.428(1) |
| Pd-Br Bond Length (Å) | 2.433(1) |
| As-Pd-Br Bond Angle (°) | 91.5(1) |
| As-Pd-As' Bond Angle (°) | 180.0 |
| Br-Pd-Br' Bond Angle (°) | 180.0 |
The structural data for such complexes are invaluable for understanding the steric and electronic interactions between the ligand and the metal, and for correlating these features with observed catalytic performance.
Advanced Research Applications of Diethylarsinous Bromide in Materials Science and Catalysis
Incorporation of Organoarsenic Moieties into π-Conjugated Materials
The introduction of heavier p-block elements like arsenic into π-conjugated organic systems is a key strategy for modulating their electronic and photophysical properties. The arsenic atom, with its distinct electronic structure compared to lighter elements like nitrogen and phosphorus, can significantly influence the frontier molecular orbitals (HOMO/LUMO levels) of a conjugated system. Diethylarsinous bromide serves as a valuable synthon for incorporating the diethylarsine moiety into these advanced materials, paving the way for new functionalities in organic electronics.
In the field of organic electronics, the precise tuning of material properties is paramount for optimizing device performance. The incorporation of organoarsenic groups, facilitated by precursors like diethylarsinous bromide, can lead to materials with tailored charge transport characteristics and photophysical responses. The presence of the arsenic atom can enhance intersystem crossing, a phenomenon useful in the development of materials for organic light-emitting diodes (OLEDs) that utilize phosphorescence.
Researchers are exploring how the integration of arsenic-containing heterocycles, such as arsoles synthesized from organoarsenic precursors, into polymer backbones affects the material's performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The diethylarsine group, specifically, can influence solubility and molecular packing, which are critical factors for solution-processable organic electronic components.
A key area of interest is the synthesis of molecules containing the arsenic-carbon double bond (As=C), known as arsaalkenes. These functionalities are arsenic's heavier analogues to the imines (C=N) and phosphalkenes (P=C) and are highly reactive building blocks for novel polymers and functional small molecules. While not a direct one-step process, diethylarsinous bromide is a potential starting material for the synthesis of the necessary precursors for arsaalkenes, such as arsonium (B1239301) salts.
A plausible synthetic pathway involves the reaction of diethylarsinous bromide with an alkyl halide (e.g., methyl iodide) to form a trialkylarsine, which can then be quaternized to produce a tetraorganoarsonium salt. Deprotonation of this arsonium salt with a strong base yields an arsonium ylide, a key intermediate that can react with carbonyl compounds (aldehydes or ketones) in a Wittig-type reaction to form the desired arsaalkene (As=C bond). This methodology allows for the strategic insertion of arsenic into a conjugated backbone, creating novel materials with unique electronic structures.
Table 1: Plausible Synthetic Route to Arsaalkenes from Diethylarsinous Bromide
| Step | Reactants | Reagents | Product | Purpose |
|---|---|---|---|---|
| 1 | Diethylarsinous bromide, Alkyl Halide (R-X) | Grignard Reagent (e.g., R-MgBr) | Diethylalkylarsine (Et₂AsR) | Formation of a tertiary arsine. |
| 2 | Diethylalkylarsine (Et₂AsR), Alkyl Halide (R'-X) | N/A | Diethyl(dialkyl)arsonium Salt [Et₂AsRR']⁺X⁻ | Synthesis of the arsonium salt precursor. |
Diethylarsinous Bromide as a Building Block in Semiconductor Manufacturing Research
In the fabrication of III-V compound semiconductors, such as gallium arsenide (GaAs), Metal-Organic Chemical Vapor Deposition (MOCVD) is a critical technology. The choice of precursors is crucial for controlling film quality, purity, and safety of the process. Traditionally, highly toxic gases like arsine (AsH₃) have been used as the arsenic source. Research into alternative, safer liquid-source precursors has identified organoarsenic compounds as promising candidates.
While direct studies on diethylarsinous bromide are limited, extensive research on the closely related compound diethylarsine (DEAsH) highlights the advantages of using diethyl-arsenic precursors in MOCVD. Diethylarsinous bromide can be considered a key precursor for synthesizing such alternative arsenic sources. The research on DEAsH demonstrates that high-quality GaAs epitaxial layers can be grown using a liquid diethyl-arsenic source with trimethylgallium (B75665) (TMG). These films exhibit excellent morphology, low background carrier concentrations, and high electron mobility, comparable to those grown using conventional arsine.
A significant advantage of using a diethyl-arsenic precursor like DEAsH is the reduction in the required V/III ratio (the ratio of the group V to group III precursor flow rates) and the ability to grow high-quality films at lower temperatures (500-580°C) compared to processes using arsine. This reduces the toxic gas load in the manufacturing environment and can be beneficial for the growth of complex heterostructures.
Table 2: MOCVD Growth Parameters for GaAs using a Diethyl-Arsenic Precursor (Diethylarsine Analogue)
| Parameter | Value | Reference |
|---|---|---|
| Precursors | Trimethylgallium (TMG), Diethylarsine (DEAsH) | |
| Substrate Temperature | 500 - 580 °C | |
| Reactor Pressure | Atmospheric | |
| Background Carrier Conc. | 0.3 - 5 x 10¹⁴ cm⁻³ (n-type) |
This data is based on the use of diethylarsine (DEAsH) as a direct analogue, illustrating the potential of diethyl-arsenic sources in semiconductor manufacturing.
Precursor in the Synthesis of Specialized Organoarsenic Compounds for Non-Biological Applications
Beyond its role in polymers and semiconductors, diethylarsinous bromide is a versatile precursor for a wide range of specialized organoarsenic compounds used in coordination chemistry and catalysis research. The reactivity of the arsenic-bromine bond allows for facile substitution reactions with various nucleophiles.
This reactivity enables the synthesis of compounds with tailored electronic and steric properties for use as ligands in transition metal catalysis. For example, reaction with lithium phosphides or amides can lead to the formation of novel As-P or As-N ligands, respectively. These heteroatomic ligands can impart unique catalytic activities and selectivities to metal centers.
Furthermore, diethylarsinous bromide can be used to synthesize more complex tetraalkyldiarsines. These compounds are investigated as potential single-source precursors for depositing arsenic-containing thin films, offering a cleaner decomposition pathway compared to mixed-precursor systems. The ability to build a library of specialized organoarsenic molecules from a single, readily accessible precursor like diethylarsinous bromide makes it a valuable tool for exploratory synthesis in materials and catalysis research.
Historical Perspectives on Organoarsenic Chemistry Relevant to Diethylarsinous Bromide
Genesis of Organoarsenic Chemistry and Early Discoveries
The inception of organoarsenic chemistry is widely attributed to the work of French chemist Louis-Claude Cadet de Gassicourt in 1760. rsc.orgresearchgate.net While investigating invisible inks, Cadet heated a mixture of arsenic trioxide (As₂O₃) and potassium acetate (B1210297) (CH₃COOK), producing a malodorous, dense, red-brown liquid. rsc.orgacs.orgwikipedia.org This substance, known as "Cadet's fuming liquid," was noted for its spontaneous flammability in air and its powerful garlic-like smell. rsc.orguwimona.edu.jm Though Cadet had unknowingly synthesized the first organometallic compounds, the true nature of his discovery would not be understood for several decades. researchgate.net
It was the extensive and perilous research of German chemist Robert Wilhelm Bunsen in the late 1830s and early 1840s that began to unravel the composition of Cadet's liquid. rsc.orgresearchgate.net Bunsen's meticulous investigation, which nearly cost him his life and resulted in the loss of sight in one eye due to an explosion, systematically characterized the components of the fuming liquid. rsc.orguwimona.edu.jm He isolated a compound he named "cacodyl" (later identified as tetramethyldiarsine, As₂(CH₃)₄), derived from the Greek kakodes for "evil-smelling." rsc.orguwimona.edu.jm Bunsen's work established that cacodyl (B8556844) could act as a radical, a single group of atoms that could maintain its integrity throughout a series of chemical transformations, a significant concept in the development of organic chemistry. uwimona.edu.jm
| Year | Scientist | Key Discovery/Contribution | Significance |
| 1760 | Louis-Claude Cadet de Gassicourt | Synthesis of "Cadet's fuming liquid" by reacting arsenic trioxide and potassium acetate. rsc.orgresearchgate.net | Unwittingly synthesized the first organoarsenic compounds, marking the beginning of the field. researchgate.net |
| 1837-1843 | Robert Wilhelm Bunsen | Systematically investigated Cadet's liquid, isolating and naming "cacodyl" (tetramethyldiarsine). rsc.orgresearchgate.net | Established the composition of cacodyl and introduced the concept of an organometallic radical. uwimona.edu.jm |
Diethylarsinous Bromide in the Context of Arsenic(III) Chemistry Advancements
Following the pioneering work on cacodyl, the 19th century saw a burgeoning interest in the synthesis and characterization of a variety of organoarsenic compounds. These advancements were largely centered on arsenic in its +III oxidation state, mirroring the trivalent nature of arsenic in arsenic trichloride (B1173362) (AsCl₃) and other halides. Arsenic(III) halides proved to be crucial starting materials for the preparation of various organoarsenic derivatives. qmul.ac.uk
The synthesis of compounds such as diethylarsinous bromide, also known as diethylbromoarsine, fits within this expanding framework of organoarsenic chemistry. While specific historical accounts detailing the first synthesis of diethylarsinous bromide are not extensively documented in the surveyed literature, its preparation would have followed the general synthetic strategies being developed for dialkylarsinous halides (R₂AsX). These methods typically involved the reaction of arsenic trioxide with alkylating agents or the direct alkylation of arsenic(III) halides.
The advancements in handling and manipulating these reactive and often toxic compounds, spurred by Bunsen's work on cacodyl halides like cacodyl chloride, laid the groundwork for the synthesis of a wider array of organoarsenicals. acs.org The creation of diethyl- and other dialkyl-arsinous halides represented a logical progression from the initial focus on methyl derivatives, allowing chemists to explore how varying the alkyl group would affect the properties and reactivity of the resulting compounds. These developments were part of a broader effort to understand the chemistry of arsenic(III) compounds and their potential applications.
Contributions to Fundamental Chemical Concepts from Organoarsenic Research
The study of organoarsenic compounds, far from being a niche interest, provided crucial evidence and inspiration for some of the most fundamental concepts in chemistry, notably the theory of valency and the field of stereochemistry.
The English chemist Edward Frankland, who had worked with Bunsen, extended the research on organometallic compounds to include not just arsenic but also zinc, tin, and mercury. qmul.ac.ukwikipedia.org In 1852, after synthesizing and studying a range of these compounds, including tetraethyldiarsine, Frankland published his groundbreaking concept of "combining power." reagent.co.ukillinois.edu He observed that an element, such as arsenic or zinc, tended to combine with a fixed number of other atoms or groups. wikipedia.orgreagent.co.ukillinois.edu This observation, that each element has a definite saturation capacity, was the genesis of the theory of valency, which posits that atoms can only form a certain number of chemical bonds. reagent.co.ukillinois.eduacs.org This principle became the bedrock of modern structural chemistry, allowing for the systematic prediction of chemical formulas and structures. wikipedia.orgreagent.co.uk
Furthermore, research into organoarsenic compounds contributed significantly to the development of stereochemistry, the study of the three-dimensional arrangement of atoms in molecules. rsc.org As understanding of molecular structure grew, it was recognized that trivalent arsenic compounds, like R₃As, have a pseudo-tetrahedral geometry, similar to ammonia, due to the presence of a lone pair of electrons. rsc.org This geometry implied that if three different organic groups were attached to the arsenic atom (R¹R²R³As), the molecule would be chiral and could, in principle, exist as a pair of non-superimposable mirror images (enantiomers). A major breakthrough came when Eustace E. Turner and his colleagues demonstrated optical activity in an arsonium (B1239301) salt, providing the first concrete proof of chirality centered at an arsenic atom. rsc.org This discovery expanded the concept of stereoisomerism beyond carbon-based compounds and was a crucial step in establishing the universality of stereochemical principles. wikipedia.orgbritannica.com
| Chemical Concept | Key Contribution from Organoarsenic Research | Principal Scientist(s) |
| Valency | The study of organoarsenic and other organometallic compounds led to the observation that elements have a fixed "combining power." reagent.co.ukillinois.edu | Edward Frankland |
| Stereochemistry | The demonstration of optical activity in chiral arsonium salts confirmed that stereoisomerism was not limited to carbon compounds. rsc.org | Eustace E. Turner |
Future Directions in Diethylarsinous Bromide Research
Development of Novel Synthetic Routes with Enhanced Efficiency
The traditional synthesis of dialkylarsinous halides often involves multi-step procedures with hazardous reagents. Future research will likely focus on developing more efficient, safer, and economically viable synthetic pathways. While specific methods for diethylarsinous bromide are not extensively documented, general strategies for analogous organoarsenic compounds can provide a roadmap.
One promising avenue is the refinement of methods involving the alkylation of arsenic(III) halides. wikipedia.org Conventional approaches often utilize Grignard reagents or organolithium compounds, which, while effective, can be sensitive to moisture and air. usa-journals.com Future methodologies may explore the use of more robust alkylating agents or catalytic systems that offer greater control and higher yields.
The table below outlines potential synthetic strategies that could be explored for enhanced efficiency in producing diethylarsinous bromide.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Alkylation | Higher selectivity, milder reaction conditions, reduced byproducts. | Development of novel catalysts, optimization of reaction parameters. |
| One-Pot Syntheses | Reduced waste, shorter reaction times, simplified purification. | Design of multi-step reaction sequences, compatibility of reagents. |
| Flow Chemistry | Improved safety, precise control over reaction conditions, scalability. | Reactor design, optimization of flow rates and temperatures. |
| Mechanochemical Synthesis | Solvent-free or reduced solvent use, potentially new reactivity. | Exploration of solid-state reactions, understanding reaction mechanisms. |
This table is interactive. Users can sort and filter the data.
Exploration of Undiscovered Reactivity Patterns and Transformation Pathways
The reactivity of diethylarsinous bromide is largely inferred from the general behavior of alkyl halides and organoarsenic compounds. centre.edulabster.comyoutube.comlibretexts.orgmsu.edu The polarized carbon-arsenic bond and the nature of the arsenic-bromine bond suggest a susceptibility to nucleophilic substitution and other transformations. However, the specific reactivity profile of diethylarsinous bromide remains an area ripe for investigation.
Future studies will likely focus on systematically exploring its reactions with a wide range of nucleophiles, electrophiles, and radical species. This could lead to the discovery of novel transformation pathways and the synthesis of new organoarsenic compounds with unique properties. For instance, its behavior in cross-coupling reactions, which are powerful tools in organic synthesis, is largely unknown. organic-chemistry.org
Furthermore, the influence of the diethylarsine moiety on the reactivity of the arsenic-bromine bond compared to simple alkyl bromides warrants detailed mechanistic studies. Understanding these nuances could enable the design of highly selective transformations.
Expanding Applications in Emerging Fields such as Advanced Materials and Sustainable Catalysis
While organoarsenic compounds have historical applications in various fields, their potential in modern materials science and catalysis is an emerging area of interest. rsc.orgalfa-chemistry.com The unique electronic and structural properties of arsenic-containing molecules could be harnessed to create novel materials with tailored functionalities.
In advanced materials, diethylarsinous bromide could serve as a precursor or building block for the synthesis of arsenic-containing polymers or hybrid organic-inorganic materials. nih.gov These materials might exhibit interesting optical, electronic, or thermal properties. For example, the incorporation of arsenic atoms into conjugated systems has been a subject of recent research, opening possibilities for new electronic materials. researchgate.netscite.ai
In the realm of sustainable catalysis, the potential of organoarsenic compounds is just beginning to be explored. Arsenic's ability to participate in various redox and coordination chemistries suggests that it could be a component of novel catalytic systems. alfachemic.com Research could focus on designing catalysts based on diethylarsinous bromide for a range of organic transformations, potentially offering new reactivity or selectivity compared to traditional metal-based catalysts.
Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. nih.gov For diethylarsinous bromide, advanced computational modeling can provide valuable insights into its electronic structure, bonding, and reaction mechanisms.
Density Functional Theory (DFT) and other quantum-mechanical methods can be employed to calculate key molecular properties, such as bond energies, charge distributions, and spectroscopic signatures. iucr.org This information can help in understanding its stability and predicting its behavior in different chemical environments.
Furthermore, computational modeling can be used to design new synthetic routes by evaluating the feasibility and energetics of potential reaction pathways. It can also aid in the design of new materials and catalysts by predicting the properties of hypothetical arsenic-containing structures. The integration of computational predictions with experimental validation will be crucial for accelerating the discovery and development of new applications for diethylarsinous bromide and other organoarsenic compounds. neuroquantology.com
The following table summarizes the potential areas of investigation using advanced computational modeling.
| Computational Method | Research Application | Predicted Outcomes |
| Density Functional Theory (DFT) | Elucidation of electronic structure and bonding. | Bond lengths, bond angles, vibrational frequencies, NMR chemical shifts. |
| Ab initio methods | High-accuracy calculation of reaction energies and barriers. | Mechanistic insights into reactivity, prediction of reaction outcomes. |
| Molecular Dynamics (MD) | Simulation of behavior in solution or materials. | Solvation effects, conformational analysis, diffusion properties. |
| Quantum Machine Learning (QML) | High-throughput screening of potential derivatives. | Prediction of properties for a large number of related compounds. |
This table is interactive. Users can sort and filter the data.
Q & A
Q. What advanced statistical methods are suitable for analyzing non-linear dose-response relationships in arsenic toxicity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
